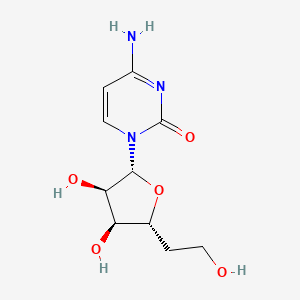

5'-Homocytidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

55085-34-2 |

|---|---|

Fórmula molecular |

C10H15N3O5 |

Peso molecular |

257.24 g/mol |

Nombre IUPAC |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(2-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O5/c11-6-1-3-13(10(17)12-6)9-8(16)7(15)5(18-9)2-4-14/h1,3,5,7-9,14-16H,2,4H2,(H2,11,12,17)/t5-,7-,8-,9-/m1/s1 |

Clave InChI |

LJBKDGZXUROQIV-ZOQUXTDFSA-N |

SMILES isomérico |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CCO)O)O |

SMILES canónico |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CCO)O)O |

Sinónimos |

1-(5-deoxy-beta-arabino-hexofuranosyl)cytosine 1-(5-deoxy-beta-D-hexofuranosyl)cytosine 4'-homo-Ara-C 4'-homoara-C |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to 5-Hydroxymethylcytidine (hm5C) in RNA: A Novel Layer of Epitranscriptomic Regulation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of epitranscriptomics, which studies the role of post-transcriptional RNA modifications in gene expression, has identified over 170 distinct chemical marks on RNA. Among these, 5-methylcytosine (B146107) (m5C) is a well-documented modification. Recent discoveries have unveiled its oxidized derivative, 5-hydroxymethylcytidine (B44077) (hm5C), as another layer of regulation in mammalian RNA. While the term "5'-Homocytidine" is not standard, it is likely used to refer to 5-hydroxymethylcytidine, a modification at the 5th carbon of the cytosine base. This technical guide provides a comprehensive overview of the biological role of hm5C in RNA, detailing its biosynthesis, regulatory functions, and the key experimental methodologies used to study it. We synthesize current knowledge on its impact on mRNA stability, export, and translation, with a particular focus on the well-defined role of its derivative, 5-formylcytidine (B110004) (f5C), in mitochondrial tRNA function. This document is intended to serve as a foundational resource for researchers investigating this emerging area of RNA biology and its therapeutic potential.

Introduction: The Emerging Landscape of RNA Cytosine Modifications

Post-transcriptional modifications of RNA are critical for regulating every aspect of RNA metabolism, from processing and stability to translation and function.[1] While 5-methylcytosine (m5C) has long been recognized as a key epigenetic mark in DNA, its presence and function in RNA have gained significant attention.[1][2] m5C is an abundant and conserved modification found in various RNA species, including transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), and messenger RNAs (mRNAs).[1][3]

Building on this, the discovery of 5-hydroxymethylcytidine (hm5C) in mammalian RNA has opened a new frontier in epitranscriptomics.[4][5] hm5C is formed by the oxidation of m5C, a reaction catalyzed by the Ten-eleven translocation (TET) family of enzymes, which are also key players in DNA demethylation.[6][7][8] The presence of hm5C and its further oxidized derivatives, 5-formylcytidine (f5C) and 5-carboxycytidine (5caC), suggests a dynamic regulatory system for RNA function.[4][5] This guide will focus on 5-hydroxymethylcytidine (hm5C), clarifying its established biological roles and the methodologies essential for its investigation.

Biosynthesis and Turnover of 5-Hydroxymethylcytidine in RNA

The lifecycle of hm5C in RNA is a multi-step enzymatic process involving "writers" that install the modification and likely "erasers" that remove it, ensuring a dynamic regulatory system.

2.1. Writers: The Methyltransferases and Oxidases

The formation of hm5C is a two-step process:

-

Methylation (C → m5C): The precursor, 5-methylcytosine, is installed on RNA by specific RNA methyltransferases. In eukaryotes, these are primarily members of the NOL1/NOP2/SUN domain (NSUN) family, such as NSUN2, NSUN5, and NSUN6, as well as DNMT2.[9][10][11] These enzymes use S-adenosylmethionine (SAM) as a methyl donor.[10] NSUN2 is considered the main mRNA m5C methyltransferase.[9]

-

Oxidation (m5C → hm5C): The TET family of Fe(II)- and 2-oxoglutarate-dependent dioxygenases (TET1, TET2, TET3) catalyze the oxidation of m5C to hm5C.[6][12][13] This discovery was significant as it linked the machinery of DNA epigenetics to RNA modification.[7] The TET enzymes can further oxidize hm5C to f5C and 5caC.[8]

2.2. Erasers: The Demethylation Pathway

While the "writer" enzymes are well-characterized, the "erasers" that might actively remove hm5C from RNA are less understood. In DNA, TET-mediated oxidation to fC and caC is a key step in active demethylation, which involves subsequent excision by thymine-DNA glycosylase (TDG) and base excision repair. It remains an active area of investigation whether a similar active removal pathway exists for modified RNA or if the modification is primarily lost through RNA degradation.

Biological Roles and Mechanisms of Action

The functional consequences of hm5C are intrinsically linked to its chemical nature and its location within different types of RNA. Its role is often inferred from the more extensively studied precursor, m5C, and its derivative, f5C.

3.1. Role in mRNA Regulation

While direct functional studies of hm5C in mRNA are nascent, the well-established roles of m5C provide a strong framework for its likely functions.

-

mRNA Export: The m5C modification has been shown to be essential for the efficient export of specific mRNAs from the nucleus to the cytoplasm. This process is mediated by the "reader" protein ALYREF (Aly/REF export factor), which specifically recognizes m5C-modified transcripts and facilitates their transport.[1][9][14][15] Depletion of the m5C writer NSUN2 impairs this process, leading to nuclear retention of target mRNAs.[9] It is hypothesized that hm5C may modulate this interaction or recruit a different set of binding proteins.

-

mRNA Stability and Translation: m5C modifications can influence mRNA stability and translation efficiency.[1][3][16] The m5C reader protein YBX1 can bind to m5C sites and recruit other factors to stabilize target mRNAs.[1] Depending on its location within the transcript (e.g., 5'UTR vs. coding sequence), m5C can either enhance or repress translation.[16] Given that the hydroxymethyl group adds a new chemical functionality, hm5C could alter the local RNA structure or protein recognition, thereby fine-tuning these regulatory outcomes.

3.2. Role in tRNA Function

The most clearly defined role for an oxidized cytidine modification is that of 5-formylcytidine (f5C) in mitochondrial tRNA.

-

Codon Recognition: In human mitochondria, the AUA codon, which typically codes for isoleucine, is read as methionine. This non-standard decoding is made possible by the presence of f5C at the wobble position (position 34) of mitochondrial tRNA-Met (mt-tRNAMet).[17][18] The formyl group is thought to stabilize the f5C-A base pairing, allowing this single tRNA to recognize both AUA and the standard AUG methionine codons.[18][19]

-

Mitochondrial Health: The biogenesis of f5C is initiated by the methyltransferase NSUN3, which creates the m5C precursor, followed by oxidation.[17][20] Disruption of this pathway, through mutations in NSUN3 or the tRNA itself, leads to a lack of f5C, resulting in severe mitochondrial translation defects, reduced oxygen consumption, and mitochondrial disease.[17][21] This highlights the critical role of this modification in maintaining mitochondrial function and overall embryonic development.[21]

Quantitative Analysis of 5-Hydroxymethylcytidine

Quantifying the abundance of hm5C is crucial for understanding its physiological relevance. Mass spectrometry-based methods have been instrumental in determining its levels across different cell types and tissues.

| Parameter | Value | Organism/System | Method | Reference |

| Abundance of hm5C relative to m5C | ~1 per 5,000 m5C | Mammalian cells and tissues | LC-MS/MS | [6],[12],[13] |

| Abundance of m5C relative to C | 0.02% - 0.09% | Eukaryotic RNA | LC-MS/MS | [3] |

| Detection of hm5C | Present | Total RNA from all three domains of life | LC-MS/MS | [5] |

| Detection of hm5C | Present | Poly(A)-enriched RNA from mammalian cells | LC-MS/MS | [5] |

Key Experimental Methodologies

Studying hm5C requires a specialized toolkit for its synthesis, detection, and functional characterization.

5.1. Synthesis of hm5C-Modified RNA

To conduct functional studies, researchers require access to synthetic RNA oligonucleotides containing hm5C at specific positions.

-

Protocol: Phosphoramidite-based Solid-Phase Synthesis

-

Monomer Synthesis: A 5-hydroxymethylcytidine phosphoramidite (B1245037) building block is synthesized chemically. The 5-hydroxymethyl group requires a protecting group, such as TBDMS (tert-butyldimethylsilyl), to prevent unwanted reactions during synthesis.[22]

-

Solid-Phase Synthesis: The protected hm5C phosphoramidite is incorporated into a growing RNA chain on a solid support using a standard automated RNA synthesizer. This allows for precise, site-specific placement of the modification.[22]

-

Deprotection: After synthesis, the RNA is cleaved from the solid support, and all protecting groups (on the bases, 2'-hydroxyls, and the 5-hydroxymethyl group) are removed using a specific chemical deprotection strategy. Ultramild deprotection methods can be used if other sensitive modifications are present.[22]

-

Purification: The final hm5C-modified RNA product is purified using methods like High-Performance Liquid Chromatography (HPLC) to ensure high purity for downstream applications.[22]

-

5.2. Transcriptome-Wide Mapping of hm5C

Identifying the location of hm5C across the transcriptome is key to understanding its specific targets and functions.

-

Protocol: Hydroxymethylated RNA Immunoprecipitation Sequencing (hMeRIP-Seq)

-

RNA Isolation and Fragmentation: Total RNA or poly(A)-selected mRNA is isolated from cells or tissues. The RNA is then fragmented into smaller pieces (typically ~100-200 nucleotides).[23][24]

-

Immunoprecipitation (IP): The fragmented RNA is incubated with an antibody that specifically recognizes and binds to 5-hydroxymethylcytidine.[25]

-

Enrichment: Magnetic beads coupled to Protein A/G are used to capture the antibody-RNA complexes, thereby enriching for RNA fragments that contain hm5C.[24]

-

Library Preparation: The enriched RNA fragments are eluted and then used as a template to construct a cDNA library suitable for next-generation sequencing. A parallel "input" library is made from the fragmented RNA before the IP step to serve as a control for background and transcript abundance.[23]

-

Sequencing and Analysis: Both the IP and input libraries are sequenced. Bioinformatic analysis involves mapping the reads to the genome/transcriptome and identifying regions of significant enrichment in the IP sample compared to the input, revealing the locations of hm5C.[23]

-

Conclusion and Future Directions

5-hydroxymethylcytidine is an integral component of the epitranscriptomic landscape, adding a new layer of complexity to RNA-mediated gene regulation. It is dynamically regulated by the same enzymatic machinery that controls DNA methylation, linking these two regulatory realms. While the functions of its precursor (m5C) and a key derivative (f5C) in mRNA export and tRNA decoding are increasingly understood, the specific biological roles of hm5C itself are still being actively explored.

Future research will be critical to:

-

Identify hm5C-specific reader proteins to elucidate its unique downstream signaling pathways.

-

Develop single-base resolution sequencing methods for RNA hm5C to map its location with greater precision.

-

Functionally characterize the impact of hm5C on mRNA translation, stability, and structure using synthetic RNAs.

-

Explore the role of hm5C dysregulation in human diseases, including cancer and neurological disorders, opening potential avenues for novel diagnostic markers and therapeutic interventions.

The study of hm5C in RNA is a rapidly advancing field, promising to yield fundamental insights into the intricate control of gene expression and cellular function.

References

- 1. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation and Abundance of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Formation and abundance of 5-hydroxymethylcytosine in RNA. [repository.cam.ac.uk]

- 5. Formation and abundance of 5-hydroxymethylcytosine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tet-Mediated Formation of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tet-mediated formation of 5-hydroxymethylcytosine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | TET Enzymes and 5hmC in Adaptive and Innate Immune Systems [frontiersin.org]

- 9. 5-methylcytosine promotes mRNA export — NSUN2 as the methyltransferase and ALYREF as an m5C reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eukaryotic 5-methylcytosine (m5C) RNA Methyltransferases: Mechanisms, Cellular Functions, and Links to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substrate diversity of NSUN enzymes and links of 5-methylcytosine to mRNA translation and turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. 5-Methylcytosine RNA Modifications Promote Retrovirus Replication in an ALYREF Reader Protein-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NSUN3 methylase initiates 5-formylcytidine biogenesis in human mitochondrial tRNA(Met) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. academic.oup.com [academic.oup.com]

- 21. NSUN3-mediated mitochondrial tRNA 5-formylcytidine modification is essential for embryonic development and respiratory complexes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methylated RNA Immunoprecipitation Assay to Study m5C Modification in Arabidopsis [jove.com]

- 24. researchgate.net [researchgate.net]

- 25. hMeRIP Sequencing - CD Genomics [rna.cd-genomics.com]

The Sixth Base: A Technical Guide to the Discovery and Synthesis of 5-Hydroxymethylcytidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery, biological significance, and chemical synthesis of 5-hydroxymethylcytidine (B44077) (5hmC), a pivotal epigenetic modification. It is designed to equip researchers and professionals in drug development with the foundational knowledge and detailed methodologies necessary to investigate this critical molecule.

Discovery and Biological Significance

First identified in bacteriophages in 1952, 5-hydroxymethylcytosine (B124674) (5hmC) remained a biological curiosity for decades. Its profound importance in mammalian epigenetics was not recognized until 2009, when it was found in high abundance in human and mouse brain cells, as well as in embryonic stem cells.[1] This discovery redefined our understanding of DNA methylation dynamics.

5hmC is generated through the oxidation of 5-methylcytosine (B146107) (5mC), a reaction catalyzed by the Ten-Eleven Translocation (TET) family of enzymes.[2][3] It is now understood to be not merely an intermediate in DNA demethylation but also a stable epigenetic mark in its own right, with distinct regulatory functions.[2][4][5] The TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are then excised by the base excision repair machinery, completing the demethylation process.[3][6]

The discovery of 5hmC and the TET enzymes has unveiled a dynamic and complex layer of epigenetic regulation. This "sixth base" is particularly enriched in the central nervous system and is crucial for neurodevelopment and brain function.[2][4] Its presence in gene bodies is often associated with active gene expression, contrasting with the gene-silencing role typically attributed to 5mC.[4][7] The inability of traditional bisulfite sequencing to distinguish between 5mC and 5hmC necessitated the development of new detection methods and a re-evaluation of historical DNA methylation data.[1][8][9]

The Central Role of TET Enzymes in 5hmC Formation

The Ten-Eleven Translocation (TET) enzymes are a family of dioxygenases that play a central role in the regulation of DNA methylation by catalyzing the oxidation of 5-methylcytosine (5mC). This process initiates the pathway of active DNA demethylation and generates a series of oxidized methylcytosines, including 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These modified bases have their own distinct biological functions and are recognized by different reader proteins. The iterative oxidation of 5mC by TET enzymes is a key mechanism for epigenetic reprogramming and the dynamic regulation of gene expression.

Chemical Synthesis of 5-Hydroxymethylcytidine

The laboratory synthesis of 5-hydroxymethylcytidine and its derivatives is crucial for the production of standards for analytical studies, the preparation of modified oligonucleotides for functional investigations, and the development of new detection methodologies. Below are representative protocols for the synthesis of the nucleoside and its phosphoramidite (B1245037) derivative.

Synthesis of 5-(Hydroxymethyl)cytidine

This protocol outlines a common route for the synthesis of 5-(hydroxymethyl)cytidine from cytidine (B196190). The process involves protection of the sugar hydroxyls and the exocyclic amine, followed by hydroxymethylation of the C5 position of the cytosine base, and subsequent deprotection.

Experimental Protocol: Synthesis of 5-(Hydroxymethyl)cytidine

-

Protection of Cytidine:

-

Suspend cytidine in anhydrous pyridine.

-

Add an excess of a protecting group reagent for the hydroxyl groups, such as tert-butyldimethylsilyl chloride (TBDMSCl), and stir at room temperature until the reaction is complete as monitored by TLC.

-

Protect the exocyclic amine with a suitable protecting group, for example, by reacting with benzoyl chloride.

-

Purify the fully protected cytidine derivative by column chromatography.

-

-

Hydroxymethylation:

-

Dissolve the protected cytidine in an anhydrous aprotic solvent like THF.

-

Cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Add a strong base, such as n-butyllithium, dropwise to deprotonate the C5 position of the cytosine ring.

-

After stirring for a short period, add a source of the hydroxymethyl group, such as paraformaldehyde, to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

-

-

Deprotection:

-

Dissolve the protected 5-(hydroxymethyl)cytidine derivative in a suitable solvent.

-

Remove the hydroxyl protecting groups using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.

-

Remove the amine protecting group under basic conditions, for example, by treatment with aqueous ammonia.

-

Purify the final product, 5-(hydroxymethyl)cytidine, by recrystallization or column chromatography.

-

Synthesis of 5-(Dimethoxytrityloxymethyl)-2'-deoxycytidine Phosphoramidite

For the incorporation of 5hmC into synthetic oligonucleotides, the corresponding phosphoramidite derivative is required. This protocol describes the synthesis of the phosphoramidite of 5-hydroxymethyl-2'-deoxycytidine.

Experimental Protocol: Synthesis of 5hmC Phosphoramidite

-

Starting Material: Commercially available 5-iodo-2'-deoxycytidine (B1674142) is a common starting material.

-

Protection and Functionalization:

-

Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group by reacting with DMT-Cl in pyridine.

-

Protect the exocyclic amine with a suitable protecting group (e.g., benzoyl or acetyl).

-

Introduce the hydroxymethyl group at the C5 position via a palladium-catalyzed cross-coupling reaction, for example, using a protected form of hydroxymethylstannane or a related organometallic reagent.

-

-

Phosphitylation:

-

Dissolve the protected 5'-(DMT)-5-(hydroxymethyl)-2'-deoxycytidine in anhydrous dichloromethane.

-

Add a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like diisopropylethylamine (DIPEA).

-

Monitor the reaction by TLC until completion.

-

Purify the resulting phosphoramidite by column chromatography under anhydrous conditions.

-

Table 1: Representative Yields for 5-Hydroxymethylcytidine Synthesis

| Step | Reaction | Typical Yield (%) |

| 1 | Protection of Cytidine | 85-95 |

| 2 | Hydroxymethylation | 60-75 |

| 3 | Deprotection | 70-85 |

| Overall | Overall Yield | 35-55 |

Detection and Analysis of 5-Hydroxymethylcytosine

The discovery that bisulfite sequencing cannot distinguish between 5mC and 5hmC spurred the development of novel techniques for the specific detection and quantification of 5hmC. These methods are essential for accurately mapping the genomic landscape of this epigenetic mark.

TET-Assisted Bisulfite Sequencing (TAB-seq)

TAB-seq is a method that allows for the single-base resolution mapping of 5hmC. The workflow involves the protection of 5hmC from TET enzyme oxidation through glucosylation, followed by the oxidation of 5mC to 5caC by a TET enzyme. Subsequent bisulfite treatment converts cytosine and 5caC to uracil (B121893), while the glucosylated 5hmC is resistant and read as cytosine.

Experimental Protocol: TET-Assisted Bisulfite Sequencing (TAB-seq)

-

Genomic DNA Preparation:

-

Extract high-quality genomic DNA from the sample of interest.

-

Quantify the DNA and assess its integrity.

-

-

Glucosylation of 5hmC:

-

Incubate the genomic DNA with β-glucosyltransferase (β-GT) and UDP-glucose to specifically glucosylate the hydroxyl group of 5hmC.

-

Purify the DNA to remove the enzyme and excess reagents.

-

-

Oxidation of 5mC:

-

Incubate the glucosylated DNA with a recombinant TET enzyme (e.g., TET1) in the presence of necessary cofactors (Fe(II), α-ketoglutarate, ATP, and ascorbic acid). This will oxidize 5mC to 5caC, while the glucosylated 5hmC is protected.

-

Purify the DNA.

-

-

Bisulfite Conversion:

-

Treat the DNA with sodium bisulfite. This will deaminate cytosine and 5-carboxylcytosine to uracil, while the glucosylated 5hmC remains as cytosine.

-

Perform DNA cleanup and desulfonation.

-

-

PCR Amplification and Sequencing:

-

Amplify the bisulfite-converted DNA using primers specific to the regions of interest or prepare a library for next-generation sequencing.

-

Sequence the PCR products or the library.

-

Analyze the sequencing data: positions that were originally 5hmC will be read as cytosine, while unmethylated cytosines and 5mC will be read as thymine.

-

Oxidative Bisulfite Sequencing (oxBS-seq)

OxBS-seq is another method for the single-base resolution detection of 5hmC. This technique involves two parallel experiments: one with standard bisulfite sequencing (which detects both 5mC and 5hmC as cytosine) and another with oxidative bisulfite sequencing. In the oxBS part, 5hmC is first oxidized to 5fC, which is then susceptible to bisulfite conversion to uracil. By comparing the results of the two experiments, the positions of 5hmC can be inferred.

Experimental Protocol: Oxidative Bisulfite Sequencing (oxBS-seq)

-

Sample Splitting:

-

Divide the genomic DNA sample into two aliquots.

-

-

Oxidation Reaction (oxBS sample):

-

Treat one aliquot of DNA with an oxidizing agent, such as potassium perruthenate (KRuO4), which selectively oxidizes 5hmC to 5fC.

-

Purify the oxidized DNA.

-

-

Bisulfite Conversion:

-

Perform standard bisulfite conversion on both the oxidized (oxBS) sample and the untreated (BS) sample.

-

In the BS sample, both 5mC and 5hmC will be read as cytosine.

-

In the oxBS sample, 5mC will be read as cytosine, while the original 5hmC (now 5fC) will be converted to uracil and read as thymine.

-

-

PCR Amplification and Sequencing:

-

Amplify and sequence both samples as described for TAB-seq.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

The level of 5hmC at a specific cytosine position is determined by subtracting the methylation level obtained from the oxBS data from the methylation level obtained from the BS data.

-

Table 2: Comparison of 5hmC Detection Methods

| Method | Principle | Resolution | Requirement | Advantage | Disadvantage |

| TAB-seq | Enzymatic protection and oxidation | Single-base | TET enzyme, β-GT | Direct detection of 5hmC | Can be technically challenging |

| oxBS-seq | Chemical oxidation | Single-base | Strong oxidizing agent | Simpler workflow than TAB-seq | Indirect detection, requires two parallel experiments |

| hMeDIP-seq | Antibody-based enrichment | ~150-200 bp | Specific antibody | Genome-wide screening | Lower resolution, potential antibody bias |

This technical guide provides a solid foundation for understanding and working with 5-hydroxymethylcytidine. The provided protocols and data serve as a starting point for researchers to delve into the intricate world of this fascinating epigenetic mark and its role in health and disease.

References

- 1. 5-Hydroxymethylcytosine - Wikipedia [en.wikipedia.org]

- 2. TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TET enzymes - Wikipedia [en.wikipedia.org]

- 4. Frontiers | TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.biologists.com [journals.biologists.com]

- 7. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Hydroxymethylcytosine: a new kid on the epigenetic block? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epigenie.com [epigenie.com]

The Role of 5-Hydroxymethylcytosine in Epigenetic Regulation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-hydroxymethylcytosine (B124674) (5hmC) has emerged as a critical player in the epigenetic landscape, transcending its initial characterization as a mere intermediate in DNA demethylation. This stable epigenetic mark, generated by the Ten-eleven translocation (TET) family of dioxygenases, is dynamically regulated and exhibits tissue-specific distribution patterns, with particularly high levels in the central nervous system.[1][2][3] Its presence in gene bodies and enhancers is strongly correlated with active gene expression, implicating it in fundamental cellular processes including differentiation, development, and neuronal function.[4][5][6] Dysregulation of 5hmC levels is a hallmark of various diseases, most notably cancer, where a global loss of 5hmC is a common feature.[1][7][8][9] This guide provides an in-depth overview of the function of 5hmC in epigenetic regulation, detailed methodologies for its detection and quantification, and a summary of its quantitative distribution in various biological contexts.

The Enzymatic Machinery of 5hmC Metabolism

The dynamic regulation of 5hmC is orchestrated by a series of enzymes that control its formation and potential further oxidation. Understanding these key players is fundamental to deciphering the functional roles of 5hmC.

The "Writers": Ten-Eleven Translocation (TET) Enzymes

5-hydroxymethylcytosine is generated from 5-methylcytosine (B146107) (5mC) through an oxidation reaction catalyzed by the TET family of enzymes (TET1, TET2, and TET3).[10] These enzymes are Fe(II) and α-ketoglutarate-dependent dioxygenases. The conversion of 5mC to 5hmC is the first step in the active DNA demethylation pathway.

The Demethylation Cascade

Following its formation, 5hmC can be further oxidized by TET enzymes to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[11] These oxidized forms are then recognized and excised by Thymine-DNA Glycosylase (TDG), followed by the base excision repair (BER) pathway, which ultimately replaces the modified cytosine with an unmodified cytosine, completing the demethylation process.

Functional Roles of 5hmC in Gene Regulation

While 5hmC is an intermediate in DNA demethylation, it is now widely recognized as a stable epigenetic mark with distinct regulatory functions.

A Mark of Active Chromatin

Unlike 5mC, which is generally associated with transcriptional repression, 5hmC is enriched in the gene bodies of actively transcribed genes and at enhancers.[4][5][6] Its presence is positively correlated with gene expression levels.[2] This suggests that 5hmC contributes to establishing and maintaining a chromatin state that is permissive for transcription.

A Modulator of Protein-DNA Interactions

The hydroxyl group of 5hmC can alter the binding of proteins to DNA. For instance, many methyl-CpG binding domain (MBD) proteins, which recognize 5mC and recruit repressive complexes, have a reduced affinity for 5hmC. This can lead to the displacement of repressive machinery and contribute to gene activation. Conversely, a new class of "reader" proteins that specifically recognize and bind to 5hmC are being identified, suggesting a more complex regulatory role.

Quantitative Distribution of 5hmC

The abundance of 5hmC varies significantly across different tissues, developmental stages, and disease states.

Tissue-Specific Distribution of 5hmC

The highest levels of 5hmC are found in the brain, particularly in neurons, while other tissues like the liver and kidney also show substantial enrichment.[1] In contrast, tissues with low cell turnover, such as the heart and breast, have very low levels of 5hmC.[1]

| Tissue | Percentage of 5hmC (relative to total cytosine) |

| Brain | 0.40% - 0.67% |

| Liver | 0.46% |

| Kidney | 0.38% |

| Colon | 0.45% |

| Rectum | 0.57% |

| Lung | 0.14% - 0.18% |

| Heart | 0.05% |

| Breast | 0.05% |

| Placenta | 0.06% |

Table 1: Global 5hmC levels in various normal human tissues. Data compiled from multiple sources.[1]

Dynamic Changes in Development and Disease

5hmC levels are highly dynamic during development, with significant changes observed during neurodevelopment.[12][13][14] In cancer, a global reduction of 5hmC is a common epigenetic hallmark.[1][7] For instance, colorectal cancer tissues show a dramatic decrease in 5hmC compared to adjacent normal tissue.[1][8]

| Condition | 5hmC Level (relative to normal tissue) |

| Colorectal Cancer | 4 to 28-fold decrease |

| Lung Squamous Cell Carcinoma | up to 5-fold decrease |

| Brain Tumors | up to >30-fold decrease |

Table 2: Reduction of 5hmC levels in various human cancers compared to corresponding normal tissues.[1][7]

Genomic Distribution of 5hmC

Within the genome, 5hmC is not uniformly distributed. It is enriched in gene bodies of actively transcribed genes and at enhancers, while being depleted from intergenic regions.[4][5][6][15][16][17]

| Genomic Feature | 5hmC Enrichment |

| Gene Bodies (active genes) | High |

| Enhancers | High |

| Promoters | Variable, often at the edges |

| Intergenic Regions | Low |

Table 3: General distribution of 5hmC across different genomic features.

Experimental Protocols for 5hmC Analysis

A variety of methods have been developed to detect and quantify 5hmC, each with its own advantages and limitations.

Global 5hmC Quantification: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for accurate and sensitive quantification of global 5hmC levels.[18][19][20][21]

Methodology:

-

DNA Hydrolysis: Genomic DNA is enzymatically digested into individual nucleosides.

-

Chromatographic Separation: The nucleosides are separated using high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Detection: The separated nucleosides are ionized and detected by a tandem mass spectrometer, which allows for precise quantification of 5-hydroxymethyl-2'-deoxycytidine (5hmdC) relative to other nucleosides.

Genome-Wide Mapping at Single-Base Resolution

TAB-seq allows for the direct, quantitative, and base-resolution mapping of 5hmC.[22][23][24][25][26]

Methodology:

-

Glucosylation of 5hmC: 5hmC is protected by glucosylation using β-glucosyltransferase (βGT), which adds a glucose moiety to the hydroxyl group of 5hmC, forming 5-glucosyl-hydroxymethylcytosine (5ghmC).

-

TET-mediated Oxidation of 5mC: The TET enzyme is used to oxidize 5mC to 5caC. 5ghmC is resistant to this oxidation.

-

Bisulfite Conversion: Standard bisulfite treatment is performed. Unmodified cytosine and 5caC are converted to uracil, while the protected 5ghmC is resistant and remains as cytosine.

-

Sequencing and Analysis: The treated DNA is sequenced, and the remaining cytosines represent the original locations of 5hmC.

oxBS-seq is another method that, when combined with standard bisulfite sequencing (BS-seq), can map 5hmC at single-base resolution.[11][27][28][29][30]

Methodology:

-

Chemical Oxidation of 5hmC: 5hmC is selectively oxidized to 5-formylcytosine (5fC) using a chemical oxidant (e.g., potassium perruthenate). 5mC is unaffected.

-

Bisulfite Conversion: Standard bisulfite treatment converts unmodified cytosine and 5fC to uracil, while 5mC remains as cytosine.

-

Parallel BS-seq: A parallel standard bisulfite sequencing reaction is performed on the same DNA sample, where both 5mC and 5hmC are read as cytosine.

-

Data Analysis: By comparing the results of oxBS-seq and BS-seq, the locations of 5hmC can be inferred by identifying cytosines that are present in the BS-seq data but absent in the oxBS-seq data.

Affinity-Based Enrichment Methods

hMeDIP-seq utilizes an antibody specific to 5hmC to enrich for DNA fragments containing this modification.[31][32][33][34][35]

Methodology:

-

DNA Fragmentation: Genomic DNA is sheared into smaller fragments.

-

Immunoprecipitation: An antibody that specifically recognizes 5hmC is used to pull down DNA fragments containing this mark.

-

Library Preparation and Sequencing: The enriched DNA fragments are then used to prepare a sequencing library and are sequenced.

5hmC-Seal is a highly sensitive and robust method for genome-wide profiling of 5hmC, particularly useful for samples with limited DNA.[36][37][38][39][40]

Methodology:

-

Glucosylation and Biotinylation: 5hmC is glucosylated with a modified glucose containing a chemical handle (e.g., an azide). This is followed by a "click" chemistry reaction to attach a biotin (B1667282) molecule.

-

Enrichment: The biotinylated DNA fragments are captured using streptavidin-coated beads.

-

Library Preparation and Sequencing: The enriched DNA is then prepared for sequencing.

Conclusion and Future Directions

5-hydroxymethylcytosine has been firmly established as a key epigenetic modification with diverse and critical roles in gene regulation, development, and disease. Its dynamic nature and tissue-specific patterns highlight its importance in maintaining cellular identity and function. The ongoing development of sensitive and high-resolution detection methods will continue to unravel the complex functions of 5hmC and its interplay with other epigenetic marks. For drug development professionals, the enzymes that regulate 5hmC levels, particularly the TET enzymes, represent promising therapeutic targets for a range of diseases, including cancer. Future research will likely focus on elucidating the precise mechanisms by which 5hmC-reader proteins translate this epigenetic mark into specific downstream biological outcomes and on harnessing this knowledge for the development of novel diagnostic and therapeutic strategies.

References

- 1. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellntec.com [cellntec.com]

- 3. Association of 5-hydroxymethylation and 5-methylation of DNA cytosine with tissue-specific gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene body profiles of 5-hydroxymethylcytosine: potential origin, function and use as a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Hydroxymethylcytosine is associated with enhancers and gene bodies in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Genome-wide mapping of 5-hydroxymethylcytosine in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epigenie.com [epigenie.com]

- 12. 5-hydroxymethylcytosine is highly dynamic across human fetal brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New paper highlights how DNA hydroxymethylation in the human brain change during development. – Complex Disease Epigenomics Group [epigenomicslab.com]

- 14. 5-hydroxymethylcytosine is highly dynamic across human fetal brain development - Research Repository [repository.essex.ac.uk]

- 15. 5mC oxidation by Tet2 modulates enhancer activity and timing of transcriptome reprogramming during differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Predicting gene expression state and prioritizing putative enhancers using 5hmC signal - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis - CD BioSciences [epigenhub.com]

- 19. longdom.org [longdom.org]

- 20. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]

- 25. Tet-Assisted Bisulfite Sequencing (TAB-seq). | Semantic Scholar [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. oxBS-seq - CD Genomics [cd-genomics.com]

- 28. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. api-prod.shop.tecan.com [api-prod.shop.tecan.com]

- 30. oxBS-Seq - Enseqlopedia [enseqlopedia.com]

- 31. Methyl and hydroxymethyl DNA immunoprecipitation sequencing (MeDIP-seq and hMeDIP-seq) [bio-protocol.org]

- 32. Methylated DNA immune-precipitation sequencing (MeDIP-Seq) and hydroxymethylated DNA immunoprecipitation sequencing (hMeDIP-Seq) [bio-protocol.org]

- 33. genetargetsolutions.com.au [genetargetsolutions.com.au]

- 34. researchgate.net [researchgate.net]

- 35. MeDIP-Seq/DIP-Seq/hMeDIP-Seq [illumina.com]

- 36. A Highly Sensitive and Robust Method for Genome-wide 5hmC Profiling of Rare Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 37. 5mC vs 5hmC Detection Methods: WGBS, EM-Seq, 5hmC-Seal - CD Genomics [cd-genomics.com]

- 38. researchgate.net [researchgate.net]

- 39. researchgate.net [researchgate.net]

- 40. 5hmC Selective Chemical Labelling Sequencing (5hmC–Seal Seq) Service - CD Genomics [cd-genomics.com]

Chemical structure and properties of 5-hydroxymethylcytidine

An In-depth Exploration of the Sixth Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once considered a transient intermediate in the DNA demethylation pathway, 5-hydroxymethylcytidine (B44077) (5hmC) has emerged as a stable and functionally distinct epigenetic modification. As the "sixth base" of the genome, 5hmC plays a crucial role in regulating gene expression, cellular differentiation, and development. Its dysregulation has been implicated in various diseases, including cancer and neurological disorders, making it a focal point of intense research and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and key experimental methodologies related to 5hmC.

Chemical Structure and Physicochemical Properties

5-Hydroxymethylcytidine is a pyrimidine (B1678525) nucleoside, a derivative of cytidine, with a hydroxymethyl group attached to the 5th carbon of the cytosine base. This seemingly subtle modification has profound implications for its chemical behavior and biological function.

Table 1: Physicochemical Properties of 5-Hydroxymethylcytidine

| Property | Value | Reference(s) |

| IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one | [1][2] |

| CAS Number | 19235-17-7 | [3][4] |

| Molecular Formula | C₁₀H₁₅N₃O₆ | [3][4] |

| Molecular Weight | 273.24 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | Not available (Decomposes) | |

| pKa | Not available | |

| UV Absorbance Maximum (λmax) | 277 nm (in H₂O) | [6] |

| Solubility | Ethanol: ≥10 mg/mLPBS (pH 7.2): 0.1-1 mg/mL (Slightly soluble)DMSO: Soluble (Slightly, Heated)Methanol: Soluble (Slightly, Heated)Water: Soluble (Slightly) | [3][5] |

| Stability | ≥ 4 years (when stored at -20°C) | [3] |

Biological Significance and Signaling Pathway

5-hydroxymethylcytosine is generated from the oxidation of 5-methylcytosine (B146107) (5mC), a well-established epigenetic mark associated with gene silencing. This conversion is catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3). The TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). These oxidized forms can be recognized and excised by DNA glycosylases, leading to the restoration of an unmodified cytosine through the base excision repair (BER) pathway. This entire process represents a pathway for active DNA demethylation.

Experimental Protocols

A variety of methods have been developed for the detection, quantification, and genome-wide mapping of 5-hydroxymethylcytidine. The choice of method depends on the specific research question, required resolution, and available instrumentation.

TET-Assisted Bisulfite Sequencing (TAB-Seq)

TAB-seq is a powerful technique for the single-base resolution mapping of 5hmC across the genome.[7] It distinguishes 5hmC from 5mC by selectively protecting 5hmC through glucosylation, followed by TET-mediated oxidation of 5mC to 5caC, which is then susceptible to bisulfite-induced deamination.

Methodology:

-

Glucosylation of 5hmC: Genomic DNA is treated with β-glucosyltransferase (β-GT) to transfer a glucose moiety to the hydroxyl group of 5hmC, forming glucosyl-5-hydroxymethylcytosine (g5hmC). This protects 5hmC from subsequent oxidation.

-

TET-mediated Oxidation of 5mC: The DNA is then incubated with a TET enzyme (e.g., TET1) to oxidize 5mC to 5caC. Unmodified cytosines and g5hmC remain unchanged.

-

Bisulfite Conversion: The treated DNA is subjected to standard bisulfite conversion. Unmodified cytosines and 5caC are deaminated to uracil, while g5hmC is resistant to this conversion and remains as cytosine.

-

PCR Amplification and Sequencing: The converted DNA is amplified by PCR, during which uracils are replaced by thymines. The resulting library is then sequenced.

-

Data Analysis: By comparing the sequence to the reference genome, cytosines that were not converted to thymines are identified as 5hmC.

Oxidative Bisulfite Sequencing (oxBS-Seq)

OxBS-seq is another method for single-base resolution mapping of 5hmC. It relies on the chemical oxidation of 5hmC to 5fC, which is then susceptible to bisulfite-mediated deamination. By comparing the results of oxBS-seq with standard bisulfite sequencing (BS-seq), the locations of 5hmC can be inferred.

Methodology:

-

Chemical Oxidation: Genomic DNA is treated with an oxidizing agent, such as potassium perruthenate (KRuO₄), which selectively oxidizes 5hmC to 5fC. 5mC and unmodified cytosine are not affected.

-

Bisulfite Conversion: The oxidized DNA is then subjected to bisulfite treatment. Unmodified cytosine and 5fC are converted to uracil, while 5mC remains as cytosine.

-

Parallel BS-Seq: A parallel standard bisulfite sequencing reaction is performed on an aliquot of the same genomic DNA. In this reaction, only unmodified cytosine is converted to uracil, while both 5mC and 5hmC remain as cytosine.

-

Sequencing and Data Analysis: Both libraries are sequenced. The 5hmC signal is obtained by subtracting the 5mC signal from the oxBS-seq library from the combined 5mC + 5hmC signal from the BS-seq library.

Mass Spectrometry-Based Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the global quantification of 5hmC in a DNA sample.

Methodology:

-

DNA Hydrolysis: Genomic DNA is enzymatically digested into individual nucleosides.

-

Chromatographic Separation: The nucleoside mixture is separated using high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Analysis: The separated nucleosides are ionized and their mass-to-charge ratios are measured by a tandem mass spectrometer.

-

Quantification: The abundance of 5-hydroxymethyl-2'-deoxycytidine is quantified by comparing its signal to that of a stable isotope-labeled internal standard.

Antibody-Based Detection (hMeDIP-Seq)

Hydroxymethylated DNA immunoprecipitation followed by sequencing (hMeDIP-seq) utilizes an antibody specific to 5hmC to enrich for DNA fragments containing this modification.

Methodology:

-

DNA Fragmentation: Genomic DNA is fragmented by sonication or enzymatic digestion.

-

Immunoprecipitation: The fragmented DNA is incubated with an antibody that specifically binds to 5hmC.

-

Enrichment: The antibody-bound DNA fragments are captured using magnetic beads.

-

Sequencing: The enriched DNA fragments are then sequenced to identify the genomic regions that are enriched for 5hmC.

Conclusion

5-Hydroxymethylcytidine has transitioned from a chemical curiosity to a key player in the field of epigenetics. Its dynamic nature and multifaceted roles in gene regulation underscore its importance in health and disease. The continued development and refinement of experimental techniques to study 5hmC will undoubtedly provide deeper insights into its biological functions and pave the way for novel diagnostic and therapeutic strategies. This guide provides a foundational understanding of the core chemical and biological aspects of 5hmC, as well as the principal methodologies employed in its investigation, serving as a valuable resource for researchers in this exciting and rapidly evolving field.

References

- 1. oxBS-seq - CD Genomics [cd-genomics.com]

- 2. epigenie.com [epigenie.com]

- 3. researchgate.net [researchgate.net]

- 4. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]

- 7. Methylated DNA immune-precipitation sequencing (MeDIP-Seq) and hydroxymethylated DNA immunoprecipitation sequencing (hMeDIP-Seq) [bio-protocol.org]

An In-depth Technical Guide to 5'-Modified Cytidine Analogs: Tools for Investigating the Epitranscriptome

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide delves into the significance and application of synthetic 5'-modified cytidine (B196190) analogs, particularly 5-ethynylcytidine (B1258090), as powerful tools for the investigation of the epitranscriptome. While the term "5'-Homocytidine" is not associated with a known natural epitranscriptomic modification, this guide explores the chemical biology approaches that utilize analogous synthetic nucleosides to probe RNA synthesis, function, and regulation.

Introduction: Deconstructing "this compound" and Embracing Synthetic Analogs

The field of epitranscriptomics has revealed a complex landscape of chemical modifications to RNA that dynamically regulate gene expression. While numerous natural modifications have been characterized, the term "this compound" does not correspond to a known, naturally occurring epitranscriptomic mark in the scientific literature. The nomenclature is ambiguous; in chemical terms, "homo" typically implies the addition of a methylene (B1212753) (-CH2-) group. If this were applied to the common 5-methylcytidine (B43896) (m5C), it would suggest 5-ethylcytidine. However, naturally occurring 5-ethylcytidine in RNA has not been documented.

Instead, the investigation into epitranscriptomics has been greatly advanced by the use of synthetic nucleoside analogs that are metabolically incorporated into nascent RNA. These chemical reporters, particularly those with modifications at the 5-position of the pyrimidine (B1678525) ring, allow for the tracking, identification, and functional analysis of RNA. This guide focuses on these powerful research tools, with a primary emphasis on 5-ethynylcytidine (5-EC), a cornerstone of modern RNA chemical biology.

Key Synthetic Analog: 5-Ethynylcytidine (5-EC)

5-Ethynylcytidine is a synthetic analog of cytidine where the hydrogen at the 5-position of the pyrimidine ring is replaced with a terminal alkyne group (an ethynyl (B1212043) group). This seemingly small modification has profound utility in a research context.

Chemical Properties and Mechanism of Action:

-

Cell Permeability: 5-EC is cell-permeable, allowing it to be readily taken up by cells in culture or administered to organisms.

-

Metabolic Incorporation: Once inside the cell, 5-EC is converted into its triphosphate form (5-ECTP) by cellular salvage pathways. RNA polymerases then recognize 5-ECTP and incorporate it into newly synthesized RNA transcripts in place of cytidine triphosphate (CTP).[1][2]

-

Bio-orthogonality: The ethynyl group is a bio-orthogonal handle. This means it is chemically inert within the biological system but can be specifically and efficiently reacted with a partner molecule in a "click chemistry" reaction.

Below is a diagram illustrating the structural comparison of Cytidine, 5-Methylcytidine, and the synthetic analog 5-Ethynylcytidine.

Caption: Structural relationship between Cytidine, 5-Methylcytidine, and 5-Ethynylcytidine.

Applications in Epitranscriptomic Research

The unique properties of 5-EC make it a versatile tool for a range of applications in studying the epitranscriptome.

Metabolic Labeling and Visualization of Nascent RNA

A primary application of 5-EC is the metabolic labeling of newly synthesized RNA. Cells are incubated with 5-EC, which is incorporated into RNA during transcription. The ethynyl-modified RNA can then be detected with high sensitivity and specificity using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the attachment of a variety of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification.[1][2]

This technique offers several advantages over older methods like BrU (5-Bromo-uridine) labeling, including higher sensitivity and the avoidance of harsh conditions like DNA denaturation.[3]

Identification and Characterization of RNA-Modifying Enzymes

5-EC can also be used as a chemical probe to identify and study the enzymes that interact with and modify cytidine in RNA. For example, it has been employed to profile RNA 5-methylcytidine (m5C) dioxygenases. In this context, 5-EC acts as a mimic of m5C. When an enzyme attempts to oxidize the 5-ethynyl group, it can generate a reactive intermediate that covalently crosslinks the enzyme to the RNA. This allows for the capture and subsequent identification of the enzyme.[4]

This "activity-based crosslinking" approach has been instrumental in identifying ALKBH1 as a major enzyme responsible for the formation of 5-formylcytidine (B110004) (f5C) in human cells.[4]

Experimental Protocols

Protocol for Metabolic Labeling of Nascent RNA with 5-EC

-

Cell Culture: Plate and culture cells of interest to the desired confluency.

-

Labeling: Add 5-Ethynylcytidine (5-EC) to the culture medium at a final concentration typically ranging from 100 µM to 1 mM. The optimal concentration and labeling time (usually 2 to 24 hours) should be determined empirically for each cell type and experimental goal.

-

Cell Harvest and Fixation: After labeling, harvest the cells. For imaging, cells are typically fixed with 4% paraformaldehyde. For downstream biochemical analysis, cells can be lysed directly.

-

Permeabilization (for imaging): If cells are to be imaged, they must be permeabilized (e.g., with 0.5% Triton X-100 in PBS) to allow the click chemistry reagents to enter the cell.

-

Click Reaction: Prepare a click reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide), copper(II) sulfate (B86663) (CuSO4), and a reducing agent (e.g., sodium ascorbate). Incubate the fixed and permeabilized cells or cell lysate with the cocktail.

-

Washing and Analysis: After the click reaction, wash the cells or purified RNA extensively to remove excess reagents. Labeled RNA can then be visualized by fluorescence microscopy or analyzed by other methods such as flow cytometry or next-generation sequencing.

The following diagram illustrates the general workflow for nascent RNA labeling and detection using 5-EC.

References

- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 3. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 4. researchgate.net [researchgate.net]

The Sixth Base: A Technical Guide to 5-Hydroxymethylcytosine Metabolism and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetics, 5-hydroxymethylcytosine (B124674) (5hmC) has emerged as a critical player, extending beyond its initial perception as a mere intermediate in DNA demethylation. This stable epigenetic mark, often dubbed the "sixth base," is intricately involved in gene regulation, cellular differentiation, and the development of various diseases, including cancer. This technical guide provides an in-depth exploration of the cellular pathways governing 5hmC metabolism and offers detailed methodologies for its detection and quantification, tailored for researchers, scientists, and drug development professionals.

Core Cellular Pathways of 5-Hydroxymethylcytosine Metabolism

The metabolic journey of 5hmC is a tightly regulated process, primarily orchestrated by two key enzyme families: the Ten-Eleven Translocation (TET) proteins and the Thymine (B56734) DNA Glycosylase (TDG). This pathway represents a major route for active DNA demethylation in mammals.

Formation of 5hmC via TET-Mediated Oxidation

The synthesis of 5hmC begins with the oxidation of 5-methylcytosine (B146107) (5mC), a reaction catalyzed by the TET family of dioxygenases (TET1, TET2, and TET3).[1][2][3] These enzymes utilize molecular oxygen and α-ketoglutarate as co-substrates and require Fe(II) as a cofactor.[4] The reaction sequentially oxidizes 5mC to 5hmC.

Further Oxidation to 5-Formylcytosine (B1664653) and 5-Carboxylcytosine

TET enzymes can further oxidize 5hmC in a stepwise manner to generate 5-formylcytosine (5fC) and subsequently 5-carboxylcytosine (5caC).[1] These oxidized forms are recognized as intermediates committed to the demethylation pathway.

TDG-Mediated Base Excision Repair

Unlike 5mC and 5hmC, 5fC and 5caC are recognized and excised by Thymine DNA Glycosylase (TDG).[5] This action initiates the Base Excision Repair (BER) pathway, where the abasic site is replaced with an unmodified cytosine, thereby completing the active demethylation process.[1]

Passive Dilution during DNA Replication

Alternatively, 5hmC can be passively diluted during DNA replication. The maintenance DNA methyltransferase, DNMT1, shows a reduced affinity for 5hmC compared to 5mC. This leads to a gradual loss of the hydroxymethyl mark over successive rounds of cell division.

Below is a diagram illustrating the central pathways of 5hmC metabolism.

Quantitative Data on 5hmC Metabolism

The abundance of 5hmC varies significantly across different tissues and disease states. Furthermore, the enzymes involved in its metabolism exhibit distinct kinetic properties.

Table 1: Global Levels of 5-hydroxymethylcytosine in Human Tissues

| Tissue | % 5hmC of total nucleotides | Reference |

| Brain | 0.40% - 0.67% | [6][7] |

| Liver | 0.46% | [6] |

| Kidney | 0.38% | [6] |

| Colorectal | 0.45% - 0.57% | [6][7] |

| Lung | 0.14% - 0.18% | [6][7] |

| Heart | 0.05% | [6][7] |

| Breast | 0.05% | [6][7] |

| Placenta | 0.06% | [6][7] |

Table 2: Comparison of Global 5hmC Levels in Cancerous and Normal Tissues

| Cancer Type | Fold Reduction in 5hmC (Cancer vs. Normal) | Reference |

| Colorectal Cancer | 4 to 28-fold | [6][7] |

| Prostate Cancer | Significant reduction | [8] |

| Breast Cancer | Significant reduction | [8][9] |

| Lung Cancer | 2 to 5-fold | [10] |

| Brain Tumors | Up to >30-fold | [10] |

| Malignant Melanoma | Drastic reduction | [11] |

Table 3: Kinetic Parameters of Enzymes in 5hmC Metabolism

| Enzyme | Substrate | Km | Vmax / kcat | Reference |

| TET1 | 5mC-DNA | ~8.7 µM | - | [4] |

| TET2 | 5mC-DNA | ~1.6 µM | - | [4] |

| TDG | G•fC | - | 2.64 ± 0.09 min-1 | [5] |

| TDG | G•caC | - | 0.47 ± 0.01 min-1 | [5] |

| TDG Mutant (N157D) | G•5caC | - | 0.85 min-1 (at pH 6.0) | [12] |

Experimental Protocols for 5hmC Analysis

Accurate detection and quantification of 5hmC are crucial for understanding its biological roles. The following sections provide detailed methodologies for key experimental techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Global 5hmC Quantification

LC-MS/MS is considered the gold standard for the absolute quantification of global 5hmC levels due to its high accuracy and sensitivity.[10]

Methodology:

-

DNA Isolation and Digestion:

-

Isolate genomic DNA from cells or tissues using a standard DNA extraction kit. For FFPE tissues, deparaffinization and proteinase K digestion are required prior to DNA extraction.[13][14][15]

-

Quantify the extracted DNA using a spectrophotometer.

-

Digest 1-10 µg of genomic DNA to single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[2][16]

-

-

LC Separation:

-

Inject the digested DNA sample onto a C18 reverse-phase HPLC column.[16][17]

-

Separate the nucleosides using a gradient of a suitable mobile phase, typically a mixture of water with a small percentage of formic acid and a polar organic solvent like methanol (B129727) or acetonitrile.[2][17]

-

-

MS/MS Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in the positive ion, multiple reaction monitoring (MRM) mode.[18][19]

-

Monitor the specific mass-to-charge (m/z) transitions for 2'-deoxycytidine (B1670253) (dC), 5-methyl-2'-deoxycytidine (B118692) (5mdC), and 5-hydroxymethyl-2'-deoxycytidine (5hmdC).[17][18]

-

dC: m/z 228.1 → 112.1

-

5mdC: m/z 242.1 → 126.1

-

5hmdC: m/z 258.1 → 142.1

-

-

-

Quantification:

-

Generate standard curves using known concentrations of dC, 5mdC, and 5hmdC nucleosides.

-

Calculate the amount of each nucleoside in the sample by comparing the peak areas to the standard curves.

-

Express the 5hmC level as a percentage of total cytosines or another reference nucleoside like guanine.[18]

-

TET-Assisted Bisulfite Sequencing (TAB-seq) for Single-Base Resolution 5hmC Profiling

TAB-seq is a powerful technique that allows for the genome-wide, single-base resolution mapping of 5hmC.[6][20][21][22][23]

Methodology:

-

Protection of 5hmC:

-

Treat genomic DNA with β-glucosyltransferase (βGT) to specifically transfer a glucose moiety to the hydroxyl group of 5hmC, forming β-glucosyl-5-hydroxymethylcytosine (5gmC). This protects 5hmC from subsequent oxidation.[20]

-

-

Oxidation of 5mC:

-

Incubate the glucosylated DNA with a recombinant TET enzyme (e.g., mTet1) to oxidize 5mC to 5caC.[20]

-

-

Bisulfite Conversion:

-

Perform standard sodium bisulfite treatment on the TET-treated DNA. This converts unmethylated cytosine and 5caC (derived from 5mC) to uracil (B121893) (U), while the protected 5gmC (originally 5hmC) remains as cytosine.

-

-

Library Preparation and Sequencing:

-

Amplify the bisulfite-converted DNA using PCR. During amplification, uracil is replaced by thymine (T).

-

Prepare a sequencing library and perform next-generation sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome using a bisulfite-aware aligner like Bismark.[20]

-

In the aligned reads, any remaining cytosine corresponds to an original 5hmC, while thymines correspond to original unmethylated cytosines or 5mC.

-

Oxidative Bisulfite Sequencing (oxBS-seq) for Differentiating 5mC and 5hmC

OxBS-seq is another method for the single-base resolution analysis of 5hmC, which involves a chemical oxidation step prior to bisulfite treatment.[5][8][11][24]

Methodology:

-

Chemical Oxidation of 5hmC:

-

Bisulfite Conversion:

-

Perform standard sodium bisulfite treatment on the oxidized DNA. This converts unmethylated cytosine and 5fC (derived from 5hmC) to uracil (U), while 5mC remains as cytosine.

-

-

Parallel Standard Bisulfite Sequencing (BS-seq):

-

In a parallel reaction, perform standard bisulfite sequencing on an aliquot of the same genomic DNA sample without the initial oxidation step. In this reaction, both 5mC and 5hmC will be read as cytosine.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries for both the oxBS-treated and the BS-treated DNA and perform next-generation sequencing.

-

-

Data Analysis:

-

Align the sequencing reads from both experiments to a reference genome.

-

The methylation level at each cytosine position in the oxBS-seq data represents the level of 5mC.

-

The methylation level at each cytosine position in the BS-seq data represents the combined level of 5mC and 5hmC.

-

The level of 5hmC at each position is inferred by subtracting the 5mC level (from oxBS-seq) from the total modified cytosine level (from BS-seq).[11] A Fisher's exact test can be used to determine the statistical significance of the difference.[11]

-

Conclusion

The study of 5-hydroxymethylcytosine is a rapidly evolving field with profound implications for understanding fundamental biological processes and for the development of novel diagnostic and therapeutic strategies. The intricate metabolic pathways and the sophisticated analytical techniques detailed in this guide provide a solid foundation for researchers and clinicians to delve into the functional significance of this enigmatic sixth base. As our comprehension of 5hmC's role in health and disease deepens, it is poised to become an increasingly important target in precision medicine.

References

- 1. cellntec.com [cellntec.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. TET enzymes - Wikipedia [en.wikipedia.org]

- 4. The TET enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis - CD BioSciences [epigenhub.com]

- 11. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Proteomic Sample Preparation from Formalin Fixed and Paraffin Embedded Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]

- 17. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-Hydroxymethylcytosine (5hmC) at or near cancer mutation hot spots as potential targets for early cancer detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tet-Assisted Bisulfite Sequencing (TAB-seq). | Semantic Scholar [semanticscholar.org]

- 21. TAB-Seq [illumina.com]

- 22. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]

- 23. epigenie.com [epigenie.com]

- 24. oxBS-seq - CD Genomics [cd-genomics.com]

Methodological & Application

Application Note: Chemical Synthesis of 5'-Homocytidine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 5'-Homocytidine phosphoramidite (B1245037), a modified nucleoside analog of potential interest in therapeutic oligonucleotide development. The synthesis is based on established phosphoramidite chemistry, a cornerstone of solid-phase oligonucleotide synthesis.[1][][] This protocol outlines the protection of the 5'-hydroxyl and exocyclic amine functionalities, followed by phosphitylation of the 3'-hydroxyl group. This application note is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Modified nucleosides are critical components in the development of therapeutic oligonucleotides, offering enhanced properties such as increased nuclease resistance, improved binding affinity to target RNA, and reduced off-target effects. This compound, which contains an additional methylene (B1212753) group at the 5'-position of the ribose sugar, is a novel modification with the potential to alter the conformational properties and biological activity of oligonucleotides. The corresponding phosphoramidite derivative is the essential building block for its incorporation into synthetic oligonucleotides using automated solid-phase synthesis.[1][4] This protocol details a reliable method for the preparation of this compound phosphoramidite.

Overall Synthesis Workflow

The synthesis of this compound phosphoramidite involves a multi-step process starting from a suitably protected this compound derivative. The general workflow includes the protection of the 5'-hydroxyl group, protection of the exocyclic amine of the cytosine base, and finally, the phosphitylation of the 3'-hydroxyl group to yield the target phosphoramidite.

Caption: Workflow for the synthesis of this compound phosphoramidite.

Experimental Protocols

Materials and Methods

All reagents should be of high purity and anhydrous where specified. Reactions should be carried out under an inert atmosphere (Argon or Nitrogen).

1. Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-5'-Homocytidine

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous pyridine.

-

Add 4,4'-Dimethoxytrityl chloride (DMT-Cl, 1.1 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with methanol.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

-

2. Synthesis of N4-Acetyl-5'-O-(4,4'-Dimethoxytrityl)-5'-Homocytidine

-

Procedure:

-

Dissolve 5'-O-DMT-5'-Homocytidine (1.0 eq) in anhydrous pyridine.

-

Add acetic anhydride (B1165640) (Ac₂O, 1.5 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

Purify the product by silica gel column chromatography.

-

3. Synthesis of N4-Acetyl-5'-O-(4,4'-Dimethoxytrityl)-5'-Homocytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

-

Procedure:

-

Dissolve N4-Acetyl-5'-O-DMT-5'-Homocytidine (1.0 eq) in anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the final product by silica gel column chromatography under neutral conditions (e.g., using triethylamine-treated silica gel).

-

Data Presentation

| Step | Product | Typical Yield (%) | Purity (by HPLC/NMR) (%) |

| 1 | 5'-O-DMT-5'-Homocytidine | 85 - 95 | >98 |

| 2 | N4-Acetyl-5'-O-DMT-5'-Homocytidine | 90 - 98 | >98 |

| 3 | N4-Acetyl-5'-O-DMT-5'-Homocytidine-3'-O-phosphoramidite | 70 - 85 | >97 |

Conclusion

The protocol described provides a detailed and reliable method for the synthesis of this compound phosphoramidite. This key building block can be utilized in automated solid-phase oligonucleotide synthesis to introduce the this compound modification into therapeutic oligonucleotides. The described procedures are based on well-established chemical transformations in nucleoside chemistry, ensuring high yields and purity of the final product. Further optimization of reaction conditions may be necessary depending on the specific laboratory setup and scale of the synthesis.

References

Application Notes and Protocols: Enzymatic Incorporation of 5-Methylcytidine into RNA Transcripts

A Note on 5'-Homocytidine: Extensive literature searches did not yield specific information on a nucleoside triphosphate named this compound for enzymatic incorporation into RNA. This suggests that it may be a non-standard nomenclature or a compound not yet described in this context. Therefore, these application notes and protocols are provided for a closely related and widely utilized modified nucleotide, 5-methylcytidine (B43896) (m5C) , which is enzymatically incorporated into RNA to enhance its therapeutic properties.

Introduction

The enzymatic incorporation of modified nucleotides into RNA transcripts is a cornerstone of modern RNA therapeutics and research. By altering the chemical structure of the canonical nucleosides, researchers can imbue RNA molecules with desirable properties such as increased stability, enhanced translational efficiency, and reduced immunogenicity. 5-methylcytidine (m5C), a naturally occurring modification, is one such analog that has garnered significant interest.[1][2] When 5-methylcytidine-5'-triphosphate (B12393967) (5-mCTP) is used as a substrate for in vitro transcription (IVT) with RNA polymerases like T7, it can partially or fully replace cytidine (B196190) in the resulting RNA transcript.[3] This modification has been shown to be particularly effective in the context of self-amplifying RNA (saRNA) vaccines and other mRNA-based therapies.[4] These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the applications and protocols for the enzymatic incorporation of 5-methylcytidine into RNA.

Application Notes

The introduction of 5-methylcytidine into RNA transcripts offers several key advantages for therapeutic and research applications:

-

Reduced Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and MDA5, leading to the activation of innate immune responses and the production of type I interferons.[4] This can result in inflammation and reduced protein expression from the therapeutic RNA. The incorporation of 5-methylcytidine has been demonstrated to alleviate these RIG-I-mediated innate immune responses, thereby reducing the reactogenicity of RNA vaccines and therapeutics.[4]

-

Enhanced RNA Stability and Translation: The 5-methyl group on the cytosine base can enhance the stability of RNA molecules. While the primary mechanism for increased protein expression from m5C-modified RNA is often attributed to the dampening of the immune response, some studies suggest a potential for moderately enhanced translation efficiency.[5]

-

Improved Therapeutic Efficacy: In the context of self-amplifying RNA (saRNA) vaccines, the inclusion of 5-methylcytidine has been shown to lead to prolonged and robust antigen expression.[4] This can result in stronger and more durable immune responses, potentially allowing for lower vaccine doses.

Key Applications:

-

mRNA Vaccine Development: 5-mCTP is used in the synthesis of mRNA vaccines for infectious diseases and cancer to reduce side effects and enhance the desired immune response.

-

RNA Therapeutics: For protein replacement therapies or other therapeutic applications of mRNA, 5-methylcytidine incorporation can improve the safety and efficacy profile of the drug.

-

RNA Structure and Function Studies: The introduction of 5-methylcytidine can be used to probe RNA-protein interactions and to study the impact of this natural modification on RNA folding and function.[1][2]

Quantitative Data Summary